Erucic acid is a natural product found in Sinapis alba, Borago officinalis, and other organisms with data available.
Erucic Acid is a monounsaturated very long-chain fatty acid with a 22-carbon backbone and a single double bond originating from the 9th position from the methyl end, with the double bond in the cis- configuration.
See also: Cod Liver Oil (part of).
Erucic acid
CAS No.: 112-86-7
Cat. No.: VC21326768
Molecular Formula: C22H42O2
Molecular Weight: 338.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112-86-7 |
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Molecular Formula | C22H42O2 |
Molecular Weight | 338.6 g/mol |
IUPAC Name | (Z)-docos-13-enoic acid |
Standard InChI | InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9- |
Standard InChI Key | DPUOLQHDNGRHBS-KTKRTIGZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O |
SMILES | CCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Boiling Point | 265 °C at 15 mm Hg Iodine value 74.98; neutralization value 165.72; bp: 381.5 °C (decomp) at 760 mm hg; 358.8 °C at 400 mm Hg; 314.4 °C at 100 mm Hg; 206.7 °C at 1.0 mm Hg |
Colorform | Needles from alcohol |
Melting Point | 33.8 °C 33.5 °C |
Chemical Properties and Structure
Erucic acid, chemically known as cis-13-docosenoic acid (22:1ω9), is a long-chain monounsaturated fatty acid with the molecular formula CH3(CH2)7CH=CH(CH2)11COOH . It appears as colorless needle crystals with distinctive physical and chemical properties that influence its behavior in biological systems and industrial applications.
Physical and Chemical Characteristics
Erucic acid possesses several notable physical and chemical properties that define its behavior and applications:
The chemical structure of erucic acid features a carboxylic acid group and a single cis-double bond at the 13-14 position, classifying it as a monounsaturated fatty acid. This structure contributes to its physical properties and biological activity.
Alternative Nomenclature
Erucic acid is known by several alternative names in scientific literature and industry:
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13-Docosenoic acid, (Z)-
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δ13-cis-Docosenoic acid
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cis-13-Docosenoic acid
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(Z)-13-Docosenoic acid
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(13Z)-13-docosenoic acid
Natural Sources and Occurrence
Erucic acid is predominantly found in the oil-rich seeds of plants belonging to the Brassicaceae family, with varying concentrations depending on the species and cultivar.
Plant Sources
The primary natural sources of erucic acid include:
Presence in Food Chain
Erucic acid enters the human food chain primarily through consumption of:
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Rapeseed oil used in food processing and cooking
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Pastries and baked goods containing rapeseed oil
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Fine bakery wares (identified as the main contributor to exposure in the general population)
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Infant and follow-on formulae (identified as the main exposure source for infants)
Modern agricultural practices have led to the development of rapeseed cultivars with significantly reduced erucic acid content, known commercially as canola oil. These varieties typically contain less than 0.5% erucic acid, compared to over 40% in traditional varieties .
Toxicological Profile
The toxicological assessment of erucic acid has evolved considerably over the decades, with early concerns about cardiac toxicity being subsequently reexamined and contextualized.
Historical Concerns
Erucic acid was historically associated with potential toxicity based on two main concerns:
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Its alleged role in Toxic Oil Syndrome, a mass food poisoning incident
Target Organ Toxicity
Research has identified the heart as the principal target organ for erucic acid toxicity. The critical effect observed in animal studies is myocardial lipidosis—an accumulation of fat droplets in heart muscle cells. Notably, this effect is characterized as:
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Reversible upon cessation of exposure
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Transient, even during continued exposure
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Dose-dependent, with clearer effects at higher concentrations
Neuroprotective Properties
One of the most promising applications of erucic acid relates to its potential role in managing neurodegenerative diseases, particularly adrenoleukodystrophy (ALD). Research suggests erucic acid may help decrease the rate of ALD development, opening avenues for therapeutic applications in neurological conditions .
Regulatory Status
Regulatory bodies worldwide have established limits for erucic acid content in foods to minimize potential health risks while allowing for practical use of rapeseed-derived products.
European Union Regulations
The European Union established maximum limits for erucic acid in foods in 1976, with special provisions for:
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Vegetable oils and fats
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Foods containing added vegetable oils and fats as ingredients
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Infant formulae and follow-on formulae (with limits set five times lower than for other foods)
These regulations have driven agricultural innovation leading to the development of low-erucic acid rapeseed varieties, now widely cultivated for food use.
The EFSA's established TDI of 7 mg/kg body weight per day provides a reference point for safe consumption. However, as noted in recent reviews, further research should focus on:
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